molecular formula C21H15ClN4O2 B12174089 3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12174089
M. Wt: 390.8 g/mol
InChI Key: JDFMHHSTJZPUON-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyridinylmethyl group, and a dihydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 3-chlorobenzoyl chloride and a suitable nucleophile.

    Attachment of the Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a condensation reaction between 2-pyridinemethanol and the intermediate quinazoline derivative.

    Final Cyclization and Carboxamide Formation: The final step involves cyclization and formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinazoline derivatives.

Scientific Research Applications

3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the chlorophenyl group but shares the quinazoline core.

    3-(3-chlorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the pyridinylmethyl group but retains the chlorophenyl and quinazoline core.

Uniqueness

The presence of both the chlorophenyl and pyridinylmethyl groups in 3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide imparts unique chemical and biological properties. This combination enhances its potential as a multifunctional compound with applications in various scientific fields.

Properties

Molecular Formula

C21H15ClN4O2

Molecular Weight

390.8 g/mol

IUPAC Name

3-(3-chlorophenyl)-4-oxo-N-(pyridin-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C21H15ClN4O2/c22-15-4-3-6-17(11-15)26-13-25-19-10-14(7-8-18(19)21(26)28)20(27)24-12-16-5-1-2-9-23-16/h1-11,13H,12H2,(H,24,27)

InChI Key

JDFMHHSTJZPUON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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